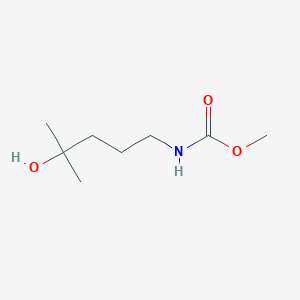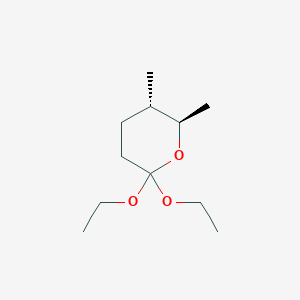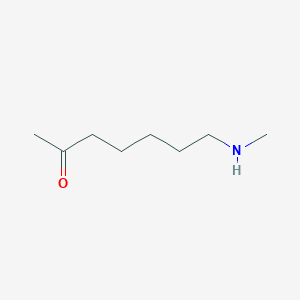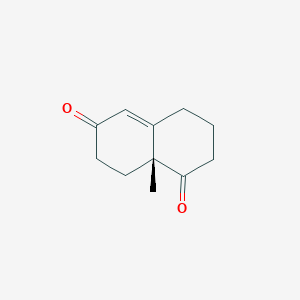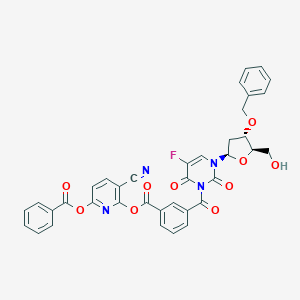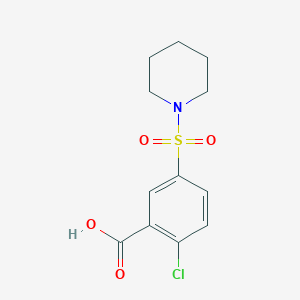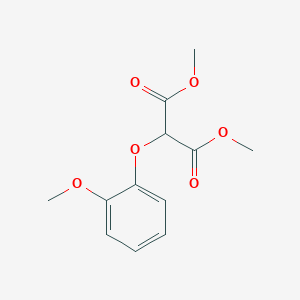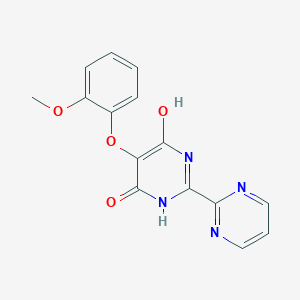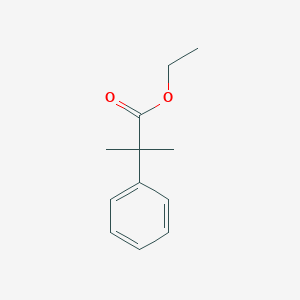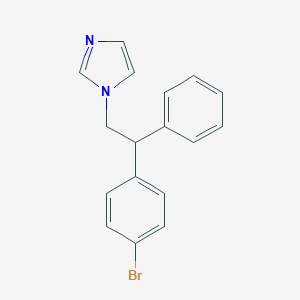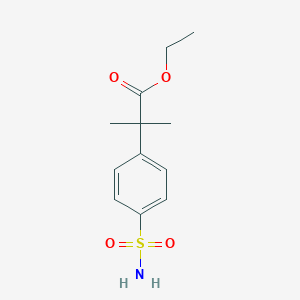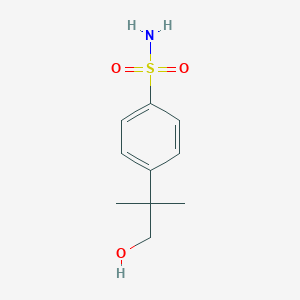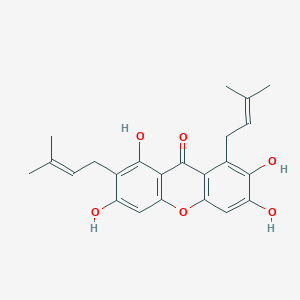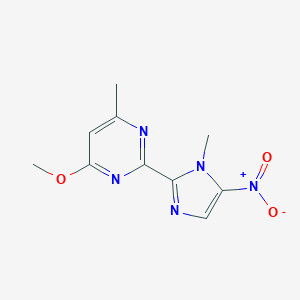![molecular formula C7H10Cl2 B022966 Bicyclo[2.2.1]heptane, 1,3-dichloro-, exo-(9CI) CAS No. 19916-67-7](/img/structure/B22966.png)
Bicyclo[2.2.1]heptane, 1,3-dichloro-, exo-(9CI)
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Bicyclo[2.2.1]heptane, 1,3-dichloro-, exo-(9CI) is a chemical compound that is commonly known as exo-BCP. It is a bicyclic organic compound that is used in various scientific research applications.
Wirkmechanismus
Exo-BCP acts as a dienophile in Diels-Alder reactions, which is a type of organic chemical reaction. It reacts with dienes, which are compounds that contain two double bonds, to form cyclic compounds. This mechanism of action is used in the synthesis of various organic compounds, such as pharmaceuticals and agrochemicals.
Biochemische Und Physiologische Effekte
Exo-BCP does not have any known biochemical or physiological effects. However, it is important to note that exo-BCP is a chemical compound that should be handled with care, as it can be hazardous if not handled properly.
Vorteile Und Einschränkungen Für Laborexperimente
Exo-BCP has several advantages for lab experiments. It is a stable compound that can be easily synthesized and purified. It is also readily available and relatively inexpensive. However, exo-BCP has some limitations for lab experiments. It is a toxic compound that requires careful handling and disposal. It is also a reactive compound that can react with other chemicals in the lab, which can affect the results of experiments.
Zukünftige Richtungen
Exo-BCP has several potential future directions for scientific research. One possible direction is the development of new synthetic methods for exo-BCP and its derivatives. Another possible direction is the application of exo-BCP in the development of new materials, such as polymers and resins. Additionally, exo-BCP could be used in the synthesis of new pharmaceuticals and agrochemicals. Further research is needed to explore these potential future directions.
Conclusion:
In conclusion, exo-BCP is a bicyclic organic compound that is used in various scientific research applications. Its synthesis method involves the reaction between 1,3-dichloro-2-propanol and cyclopentadiene. Exo-BCP acts as a dienophile in Diels-Alder reactions and is used in the synthesis of various organic compounds. It does not have any known biochemical or physiological effects, but it should be handled with care. Exo-BCP has several advantages and limitations for lab experiments and has several potential future directions for scientific research.
Synthesemethoden
The synthesis of exo-BCP involves the reaction between 1,3-dichloro-2-propanol and cyclopentadiene. The reaction is carried out under reflux in the presence of a Lewis acid catalyst, such as aluminum trichloride. The resulting product is then purified through distillation to obtain pure exo-BCP.
Wissenschaftliche Forschungsanwendungen
Exo-BCP has been used in various scientific research applications, including medicinal chemistry, organic synthesis, and material science. It is used as a starting material for the synthesis of various organic compounds, such as pharmaceuticals and agrochemicals. Exo-BCP is also used in the development of new materials, such as polymers and resins.
Eigenschaften
CAS-Nummer |
19916-67-7 |
|---|---|
Produktname |
Bicyclo[2.2.1]heptane, 1,3-dichloro-, exo-(9CI) |
Molekularformel |
C7H10Cl2 |
Molekulargewicht |
165.06 g/mol |
IUPAC-Name |
(1S,3S,4S)-1,3-dichlorobicyclo[2.2.1]heptane |
InChI |
InChI=1S/C7H10Cl2/c8-6-4-7(9)2-1-5(6)3-7/h5-6H,1-4H2/t5-,6-,7-/m0/s1 |
InChI-Schlüssel |
SOTQZMKCBKQDMM-ACZMJKKPSA-N |
Isomerische SMILES |
C1C[C@@]2(C[C@H]1[C@H](C2)Cl)Cl |
SMILES |
C1CC2(CC1C(C2)Cl)Cl |
Kanonische SMILES |
C1CC2(CC1C(C2)Cl)Cl |
Synonyme |
Bicyclo[2.2.1]heptane, 1,3-dichloro-, exo- (9CI) |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



